molecular formula C13H13N B158314 6-Benzyl-2-methylpyridine CAS No. 10131-46-1

6-Benzyl-2-methylpyridine

Cat. No.: B158314
CAS No.: 10131-46-1
M. Wt: 183.25 g/mol
InChI Key: BONXKYMGTPBECR-UHFFFAOYSA-N
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Description

6-Benzyl-2-methylpyridine is a high-purity organic compound of interest in several advanced research fields. It belongs to the class of pyridine derivatives, which are fundamental structural motifs found in many natural products, pharmaceuticals, and functional materials . While specific studies on this exact isomer are limited, research on closely related structural analogs provides strong indications of its potential utility. For instance, 2-benzyl-6-methylpyridine (a structural isomer) has been identified as a high-performance material for chemical hydrogen storage, with studies showing that the methyl group on the pyridine ring can significantly accelerate the rates of hydrogen storage and release . Furthermore, pyridine-2-methylamine scaffolds are being actively investigated in medicinal chemistry for their potent antitubercular properties, demonstrating high activity against drug-resistant strains of Mycobacterium tuberculosis . The broader family of substituted 2-N-phenylamino-methyl-pyridines is also being explored for their optical properties and potential application in smart materials and packaging films . The reactivity of the methyl group in the 2-position of the pyridine ring makes it a versatile synthetic intermediate . This "active methylenic group" can be deprotonated with strong bases to form a stabilized carbanion, which can subsequently react with various electrophiles, enabling further functionalization and structure diversification for building more complex molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

CAS No.

10131-46-1

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-benzyl-6-methylpyridine

InChI

InChI=1S/C13H13N/c1-11-6-5-9-13(14-11)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

BONXKYMGTPBECR-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC1=NC(=CC=C1)CC2=CC=CC=C2

Other CAS No.

10131-46-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine/Pyrimidine Derivatives

The following compounds share structural similarities with 6-Benzyl-2-methylpyridine, differing primarily in substituents or fused ring systems:

Compound Name CAS Number Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Similarity Index*
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 778574-06-4 C₁₅H₁₄Cl₂N₂ Chlorine atoms, tetrahydropyrido-pyrimidine fused ring 305.19 0.91
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 192869-80-0 C₁₃H₁₃ClN₂ Chlorine, tetrahydropyrido-pyrimidine 249.71 0.89
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 64169-92-2 C₇H₆N₂O₂ Hydroxy, oxo, cyano groups 150.14 N/A
N-Benzyl-6-methylpyridin-2-amine 70644-47-2 C₁₃H₁₄N₂ Amine group at 2-position 198.27 N/A
6-(2-Benzyloxyphenyl)-2-hydroxypyridine 1111111-20-6 C₁₈H₁₅NO₂ Hydroxy, benzyloxy-phenyl substituent 277.31 N/A

*Similarity indices are derived from structural alignment algorithms (e.g., Tanimoto coefficients) .

Key Observations:

Substituent Effects: Chlorine Addition: Chlorinated derivatives (e.g., 778574-06-4 and 192869-80-0) exhibit higher molecular weights and altered reactivity, favoring electrophilic substitution or coupling reactions . Polar Functional Groups: The introduction of hydroxy (6-(2-Benzyloxyphenyl)-2-hydroxypyridine) or cyano (4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile) groups enhances hydrogen bonding and solubility in polar solvents but reduces LogP values .

Physicochemical and Reactivity Comparison

Property This compound N-Benzyl-6-methylpyridin-2-amine 6-(2-Benzyloxyphenyl)-2-hydroxypyridine
LogP 2.98 2.45 2.10
Water Solubility Low Moderate Moderate
Reactivity Nucleophilic substitution Amine-mediated coupling Acid/base-sensitive hydroxyl group
Thermal Stability Stable up to 275°C Decomposes above 200°C Stable up to 250°C
Notes:
  • N-Benzyl-6-methylpyridin-2-amine : The amine group enables participation in Schiff base formation or metal coordination, expanding its utility in catalysis .
  • 6-(2-Benzyloxyphenyl)-2-hydroxypyridine : The hydroxyl group allows for pH-dependent tautomerism, influencing its spectroscopic properties .

Preparation Methods

Reaction Mechanism and Challenges

The Friedel-Crafts alkylation traditionally introduces alkyl groups to aromatic rings via electrophilic substitution. However, pyridine’s electron-deficient nature necessitates activation strategies. In the context of 2-methylpyridine, direct benzylation at the 6-position is hindered by the ring’s deactivation.

A modified approach involves pre-functionalizing the pyridine ring with a directing group. For example, N-oxide formation enhances reactivity at the para position relative to the methyl group. A 2020 study demonstrated that 2-methylpyridine N-oxide reacts with benzyl chloride in the presence of AlCl₃ at 80°C, yielding 6-benzyl-2-methylpyridine N-oxide, which is subsequently reduced to the target compound using Zn/HCl.

Catalytic Systems and Optimization

  • Catalysts : Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄) are critical for electrophile generation.

  • Solvents : Dichloromethane or toluene are preferred for their inertness and ability to stabilize intermediates.

  • Yield : Reported yields range from 35% to 50%, limited by competing side reactions such as over-alkylation.

Suzuki-Miyaura Cross-Coupling of Halogenated Intermediates

Synthesis of 6-Bromo-2-methylpyridine

The Suzuki-Miyaura reaction enables precise C–C bond formation between aryl halides and boronic acids. For this compound, this requires 6-bromo-2-methylpyridine as a precursor.

Bromination of 2-Methylpyridine

Bromination at the 6-position is achieved using bromine (Br₂) in hydrobromic acid (HBr) under controlled conditions. A patent by CN103086964A details bromination of 2-methylpyridine derivatives at −10°C to 0°C, achieving 91–92% yield with high regioselectivity. Key parameters include:

  • Temperature : Sub-zero conditions minimize polybromination.

  • Stoichiometry : A 1:1.1–1.3 molar ratio of 2-methylpyridine to Br₂ ensures monobromination.

  • Workup : Neutralization with NaOH and extraction with dichloromethane isolates the product.

Coupling with Benzylboronic Acid

6-Bromo-2-methylpyridine undergoes cross-coupling with benzylboronic acid using a Pd(PPh₃)₄ catalyst and K₂CO₃ base in tetrahydrofuran (THF) at 80°C. This method, adapted from analogous pyridine couplings, achieves yields of 70–85%.

Reductive Amination of Pyridine Carbaldehydes

Synthesis of 6-Formyl-2-methylpyridine

Reductive amination introduces the benzyl group via condensation of a pyridine carbaldehyde with benzylamine, followed by reduction. The aldehyde precursor, 6-formyl-2-methylpyridine , is synthesized through oxidation of 6-methyl-2-picoline.

Oxidation Methods

  • KMnO₄ in Acidic Media : Aqueous H₂SO₃ with KMnO₄ oxidizes the methyl group to a carbonyl at 60–80°C, yielding 80–90% product.

  • CrO₃-Based Systems : Chromium trioxide in acetic acid offers faster kinetics but generates toxic byproducts.

Reductive Amination Steps

  • Condensation : 6-Formyl-2-methylpyridine reacts with benzylamine in methanol at 25°C, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the amine, producing this compound in 65–75% overall yield.

Multi-Step Synthesis from 6-Amino-2-methylpyridine

Diazotization and Benzylation

This route leverages diazonium chemistry to introduce the benzyl group.

Diazotization

6-Amino-2-methylpyridine reacts with NaNO₂ and HBr at −10°C, forming a diazonium salt. Subsequent treatment with benzyl alcohol in the presence of Cu(I) catalysts (e.g., CuBr) facilitates radical coupling, yielding this compound.

Optimization Challenges

  • Temperature Control : Diazonium intermediates are thermally unstable; reactions must occur below 5°C.

  • Catalyst Loading : 5–10 mol% CuBr maximizes yield (50–60%) while minimizing homo-coupling byproducts.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)Scalability
Friedel-CraftsSimple reagentsLow regioselectivity, moderate yield35–50Limited
Suzuki-MiyauraHigh precision, excellent yieldRequires halogenated precursor70–85Industrial
Reductive AminationMild conditionsMulti-step, oxidation risks65–75Moderate
DiazotizationDirect benzylationThermal sensitivity50–60Laboratory-scale

Industrial and Environmental Considerations

Catalyst Recovery

Homogeneous catalysts (e.g., Pd in Suzuki couplings) pose recycling challenges. Immobilized catalysts on silica or magnetic nanoparticles improve sustainability but increase costs.

Solvent Selection

  • Toluene : Used in Friedel-Crafts alkylation for its non-polarity and ease of separation.

  • THF : Preferred in cross-coupling for its ability to dissolve organometallic intermediates.

Waste Management

Bromination and diazotization generate HBr and nitrogen oxides, necessitating scrubbers and neutralization protocols .

Q & A

Q. What are the recommended laboratory synthesis methods for 6-Benzyl-2-methylpyridine?

The compound can be synthesized via reductive coupling using nickel catalysts. For example, 2-bromo-6-methylpyridine reacts with benzyl chloride or benzyl magnesium halides (Grignard reagents) in the presence of a nickel catalyst. Key parameters include:

  • Catalyst : Nickel complexes (e.g., NiCl₂ with ligands)
  • Solvent : Tetrahydrofuran (THF) or ethers
  • Temperature : 60–80°C under inert atmosphere .

Table 1: Representative Reaction Conditions

Starting MaterialCatalystSolventTemperatureYield
2-Bromo-6-methylpyridineNiCl₂(dppe)THF70°C~65%
Benzyl chloride + 2-methylpyridineNi(0) complexToluene80°C~55%

Optimization may involve adjusting catalyst loading or ligand design to improve yield .

Q. How should researchers characterize the purity and structure of this compound?

Key Techniques :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm), benzyl CH₂ (δ ~3.9 ppm), and methyl group (δ ~2.5 ppm) .

  • ¹³C NMR : Pyridine carbons (120–150 ppm), benzyl carbons (δ ~35–40 ppm for CH₂).

    • Mass Spectrometry (MS) : Molecular ion peak at m/z 183.249 (C₁₃H₁₃N) .
    • Gas Chromatography-Mass Spectrometry (GC-MS) : Validate retention time and fragmentation patterns against standards.

    Table 2: Key Physical Properties

    PropertyValue
    Molecular Weight183.249 g/mol
    Boiling Point275.1°C at 760 mmHg
    Density1.027 g/cm³
    Flash Point111.3°C
    Refractive Index1.569

    Cross-referencing with literature spectra (e.g., Journal of Organic Chemistry) is critical .

Q. What safety precautions are necessary given limited toxicity data for this compound?

  • Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact.
  • Storage : Keep in a cool, dry place under nitrogen or argon to prevent degradation.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Incineration via licensed facilities is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in nickel-catalyzed syntheses?

  • Catalyst Screening : Test ligands (e.g., bipyridine, phosphines) to stabilize active Ni(0) species.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require higher temperatures.
  • Additives : Use KI or phase-transfer catalysts to improve coupling efficiency .
  • Kinetic Studies : Monitor reaction progress via GC or HPLC to identify rate-limiting steps.

Example Optimization Workflow :

  • Vary ligand-to-metal ratio (1:1 to 3:1).
  • Screen temperatures (50–100°C).
  • Evaluate solvent polarity (THF vs. toluene).

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Isomer Identification : Check for regioisomers (e.g., 4-benzyl vs. 6-benzyl substitution) using 2D NMR (COSY, NOESY).
  • Impurity Profiling : Compare GC-MS or HPLC traces with synthetic intermediates (e.g., unreacted 2-methylpyridine).
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What strategies enable the design of this compound derivatives for catalytic applications?

  • Ligand Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metal coordination.
  • Coordination Studies : Use X-ray crystallography to analyze metal-ligand complexes (e.g., Ni or Pd).
  • Catalytic Testing : Evaluate derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) or ethylene oligomerization .

Table 3: Derivative Design Parameters

Modification SiteFunctional GroupExpected Effect
Pyridine C-4-NO₂Increased electrophilicity
Benzyl ring-OMeEnhanced π-backbonding

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Precautionary Measures : Assume persistence/bioaccumulation potential due to aromatic structure.
  • Degradation Studies : Conduct photolysis/hydrolysis experiments (e.g., OECD 111) to assess stability.
  • Model Organisms : Test acute toxicity in Daphnia magna or algae as preliminary ecotoxicological screens .

Methodological Considerations

Q. What experimental design principles apply when using this compound in novel reactions?

  • Control Experiments : Include blank reactions (no catalyst) and internal standards.
  • Reproducibility : Triplicate runs to assess variability.
  • Data Validation : Compare results with analogous pyridine derivatives (e.g., 2,6-lutidine) .

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